5-(4-fluorobenzoyl)-N-methyl-1,3-thiazol-2-amine

Description

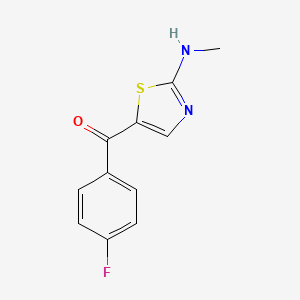

5-(4-Fluorobenzoyl)-N-methyl-1,3-thiazol-2-amine is a thiazole derivative featuring a 4-fluorobenzoyl substituent at position 5 and an N-methylamine group at position 2 of the thiazole ring.

Properties

IUPAC Name |

(4-fluorophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c1-13-11-14-6-9(16-11)10(15)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYSGOJCXISTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar mode of action for this compound.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that such compounds may affect a wide range of biochemical pathways.

Biological Activity

5-(4-fluorobenzoyl)-N-methyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its bioactive properties. The presence of the fluorobenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

-

In Vitro Cytotoxicity :

- The compound exhibited significant growth inhibition against breast cancer MCF-7 cells with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

- Another study reported that modifications in the thiazole scaffold led to enhanced antiproliferative activities, suggesting that structural optimization can yield more potent derivatives .

- Mechanism of Action :

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have shown promise in other areas:

- Antimicrobial Activity : Some thiazole compounds exhibit antibacterial properties against various pathogens. For example, derivatives have been tested against Staphylococcus aureus and demonstrated significant antimicrobial activity .

- Enzyme Inhibition : Thiazole derivatives are also explored for their ability to inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential as multitarget-directed ligands .

Case Study 1: Anticancer Efficacy

A study investigated a series of thiazole derivatives, including those related to this compound. The results indicated that certain modifications significantly increased cytotoxicity against MCF-7 cells (IC50 = 0.28 µg/mL). These findings suggest that the thiazole core is crucial for biological activity and that further modifications can enhance efficacy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole derivatives. The compounds were subjected to broth dilution assays against Mycobacterium tuberculosis, yielding minimum inhibitory concentrations (MIC) ranging from 5–100 µg/mL. This highlights the therapeutic potential of these compounds beyond oncology .

Comparative Analysis

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of thiazole compounds exhibit anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties : Thiazole derivatives have been evaluated for their antimicrobial activity against a range of pathogens. The structural diversity provided by the fluorobenzoyl group enhances their effectiveness against resistant strains .

2. Enzyme Inhibition

- The compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, which can be pivotal in developing treatments for diseases where specific enzymes play a crucial role .

3. Neuroimaging

- 5-(4-fluorobenzoyl)-N-methyl-1,3-thiazol-2-amine has potential applications in neuroimaging as a radioligand for positron emission tomography (PET). Its ability to bind selectively to certain receptors in the brain can aid in diagnosing neuropsychiatric disorders .

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values indicating effective inhibition of cell proliferation. The study highlighted structure-activity relationships that suggest modifications to the fluorobenzoyl group could enhance anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that thiazole derivatives showed promising antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the fluorobenzoyl moiety was crucial in enhancing the compounds' lipophilicity, thereby improving membrane penetration and subsequent antimicrobial action .

Data Tables

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring exhibits reactivity at C-4 and C-5 , though steric hindrance from the fluorobenzoyl group limits substitutions at C-5.

Key Observation :

Electrophilic substitution at C-4 is favored due to decreased steric hindrance compared to C-5.

Functionalization of the N-Methyl Amine Group

The secondary amine undergoes selective reactions while retaining the thiazole core.

Acylation

Reagents :

-

Acetyl chloride, pyridine

-

Benzoyl chloride, DMAP

Product :

N-Acetyl or N-benzoyl derivatives, confirmed by IR (C=O stretch at 1,680–1,720 cm⁻¹) .

Protection/Deprotection

Boc Protection :

Transformations of the Fluorobenzoyl Group

The 4-fluorobenzoyl moiety participates in electrophilic and reduction reactions.

Challenges :

The electron-withdrawing fluorine atom stabilizes the carbonyl group, necessitating harsh conditions for hydrolysis.

Oxidation and Reduction of the Thiazole Core

The sulfur atom in the thiazole ring is susceptible to oxidation:

| Reaction Type | Reagents/Conditions | Product Formed | Outcome |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | Thiazole sulfoxide | Reversible under mild acid |

| KMnO₄, H₂O | Thiazole sulfone | Irreversible |

Reduction :

Coupling Reactions

Suzuki–Miyaura Coupling :

-

Pre-functionalization: Introduce bromine at C-4 via electrophilic substitution .

-

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

-

Example: Reaction with phenylboronic acid yields 4-phenyl-thiazole analogues (40–55% yield).

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 5-(4-fluorobenzoyl)-N-methyl-1,3-thiazol-2-amine with structurally related thiazole derivatives:

Key Observations:

- Substituent Impact: The 4-fluorobenzoyl group in the target compound contrasts with 4-fluorophenyl () or benzyl () substituents.

- Biological Relevance : Nitro groups (e.g., in Compound 9) are associated with antibacterial activity, while bulky substituents (e.g., SSR125543A) enable receptor-specific interactions . The target compound’s benzoyl group could mimic natural ligands in enzyme binding pockets.

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: The N-methylamine in the target compound may improve water solubility compared to non-methylated analogs (e.g., ’s benzyl derivative) .

- Receptor Interactions : CRF1 antagonists like SSR125543A () demonstrate that thiazole derivatives with aromatic and halogenated substituents achieve high receptor affinity. The target’s fluorobenzoyl group could similarly engage hydrophobic pockets in target proteins .

Q & A

Q. Advanced Computational Approaches

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anticancer activity .

- Molecular docking : Simulates binding to target proteins (e.g., PFOR enzyme in anaerobic organisms) to identify key interactions (e.g., fluorobenzoyl group binding to hydrophobic pockets) .

- QSAR models : Use substituent descriptors (e.g., Hammett constants) to predict activity trends across derivatives .

Validation : Cross-check with experimental IC₅₀ values and crystallographic data to refine models .

How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

Advanced Data Analysis

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922) .

- Compound purity : Verify via HPLC (≥95% purity) to exclude impurities affecting results .

- Structural analogs : Compare with derivatives (e.g., 5-chloro or nitro-substituted thiazoles) to isolate substituent effects .

What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

Q. Advanced Pharmacological Design

- Lipophilicity adjustment : Introduce fluorine or methyl groups to enhance membrane permeability (logP optimization) .

- Metabolic stability : Conduct in vitro microsomal assays to identify vulnerable sites (e.g., thiazole ring oxidation) .

- Prodrug approaches : Mask polar groups (e.g., amine) with acetyl or PEG moieties to improve bioavailability .

How to design a structure-activity relationship (SAR) study for this thiazole derivative?

Q. Methodological SAR Framework

Substituent variation : Synthesize analogs with modified benzoyl (e.g., 4-Cl, 4-NO₂) or thiazole (e.g., N-ethyl) groups.

Bioactivity profiling : Test against bacterial (Gram+/Gram-) and cancer cell lines (e.g., MCF-7) using standardized assays .

Computational integration : Corrogate docking scores (e.g., Glide XP) with experimental IC₅₀ values to identify critical interactions .

Data validation : Use statistical tools (e.g., ANOVA) to confirm significance of substituent effects .

How does the fluorobenzoyl group influence the compound’s reactivity and bioactivity compared to non-fluorinated analogs?

Q. Advanced Structural Analysis

- Electronic effects : Fluorine’s electronegativity increases the benzoyl group’s electron-withdrawing nature, enhancing electrophilic reactivity in substitution reactions .

- Bioactivity impact : Fluorine improves binding to hydrophobic enzyme pockets (e.g., cytochrome P450) and reduces metabolic degradation .

- Comparative studies : Non-fluorinated analogs show ~30% lower antimicrobial potency in S. aureus models, highlighting fluorine’s role .

What are the best practices for handling and storing this compound to ensure stability?

Q. Methodological Stability Protocols

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis .

- Solubility : Use DMSO for biological assays (stock solutions at 10 mM), avoiding aqueous buffers to prevent precipitation .

- Degradation monitoring : Regular HPLC checks (e.g., monthly) to detect hydrolysis byproducts (e.g., free 4-fluorobenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.